2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE typically involves the reaction of 1-(4-methoxyphenyl)-1-ethanone with 3-chloro-2-pyrazinecarboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE can be compared with other similar compounds such as:
(3-hydroxy-2-pyrazinyl)(4-methoxyphenyl)methanone: This compound has similar structural features but differs in its functional groups and properties.
4-methoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone: Another related compound with different substituents and potential applications. The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE 1-(3-CHLORO-2-PYRAZINYL)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN4O |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
3-chloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C13H13ClN4O/c1-9(10-3-5-11(19-2)6-4-10)17-18-13-12(14)15-7-8-16-13/h3-8H,1-2H3,(H,16,18)/b17-9+ |
InChI Key |
LKIIGDKMHCLJQQ-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)OC |
solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.